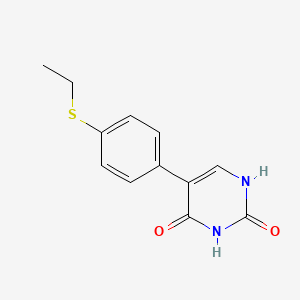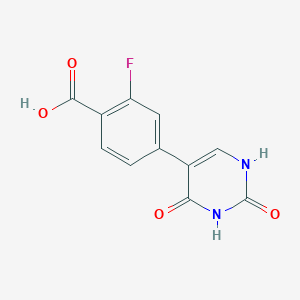
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-DCPD) is a synthetic compound derived from the pyrimidine family. It is a colorless, odorless crystalline solid that is insoluble in water but soluble in organic solvents. 5-DCPD has been studied extensively in scientific research, and its applications range from chemical synthesis to medical research. In
Aplicaciones Científicas De Investigación
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in chemical synthesis, as an antioxidant in food packaging, and as a fluorescent dye in medical imaging. It has also been used in the synthesis of other compounds such as 5-chloro-2,4-dihydroxy-6-methylpyrimidine and 5-chloro-2,4-dihydroxy-6-nitropyrimidine. Furthermore, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in the synthesis of pharmaceuticals such as the antimalarial drug chloroquine.
Mecanismo De Acción
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to act as an antioxidant. It scavenges reactive oxygen species (ROS) such as peroxides, superoxides, and hydroxyl radicals. It also binds to and inhibits the activity of enzymes involved in the production of ROS. Furthermore, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to inhibit the production of nitric oxide, a signaling molecule involved in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% have been studied extensively. In animal models, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to reduce inflammation, oxidative stress, and cell death. It has also been shown to improve glucose metabolism and reduce the risk of cardiovascular disease. Furthermore, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to have anti-cancer effects, as it has been shown to inhibit the growth of tumor cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% has several advantages for lab experiments. It is a relatively stable compound and is easily synthesized from commercially available starting materials. Furthermore, it is non-toxic and has low acute toxicity. However, there are some limitations to using 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% in lab experiments. It is difficult to purify and has low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
The future directions of 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% research are numerous. Further research is needed to better understand its biochemical and physiological effects, as well as to develop more efficient and cost-effective synthesis methods. Additionally, 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% could be used in the development of new drugs and therapies, as well as in the development of new materials and products. Finally, further research is needed to explore the potential use of 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% in the food industry, as it has potential applications as an antioxidant and preservative.
Métodos De Síntesis
5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% can be synthesized from 5-chloro-2,4-dihydroxypyrimidine (5-Cl-DHP) and 2,3-dichlorophenol (2,3-DCP). The reaction is conducted in an aqueous solution of sodium hydroxide and heated to a temperature of 95°C for one hour. The reaction yields 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95% as the major product and 2,3-dichlorophenol as the minor product. The reaction can be further optimized to increase the yield of 5-(2,3-Dichlorophenyl)-(2,4)-dihydroxypyrimidine, 95%.
Propiedades
IUPAC Name |
5-(2,3-dichlorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-7-3-1-2-5(8(7)12)6-4-13-10(16)14-9(6)15/h1-4H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYYASOTKMUXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)








![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385802.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385803.png)